(1-(2,2-Difluorocyclopropyl)-1H-pyrazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2,2-Difluorocyclopropyl)-1H-pyrazol-5-yl)methanamine: is a chemical compound that features a unique structure combining a difluorocyclopropyl group with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,2-Difluorocyclopropyl)-1H-pyrazol-5-yl)methanamine typically involves the formation of the difluorocyclopropyl group followed by its attachment to the pyrazole ring. One common method involves the reaction of 2,2-difluorocyclopropylamine with a pyrazole derivative under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride and a solvent like dimethylformamide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (1-(2,2-Difluorocyclopropyl)-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl ketones, while reduction can produce difluorocyclopropyl alcohols.
Scientific Research Applications
Chemistry: In chemistry, (1-(2,2-Difluorocyclopropyl)-1H-pyrazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The difluorocyclopropyl group can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the pyrazole ring is a common motif in many biologically active molecules, making this compound a valuable intermediate in drug discovery .
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can improve their thermal and chemical stability.
Mechanism of Action
The mechanism of action of (1-(2,2-Difluorocyclopropyl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The difluorocyclopropyl group can form strong interactions with enzymes and receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- (2,2-Difluorocyclopropyl)methanamine hydrochloride
- (2,2-Difluorocyclopropyl)methylamine
- 1-chloro-2,2-difluorocyclopropyl)methanamine hydrochloride
Comparison: Compared to these similar compounds, (1-(2,2-Difluorocyclopropyl)-1H-pyrazol-5-yl)methanamine is unique due to the presence of the pyrazole ring. This structural feature imparts additional chemical and biological properties, making it a versatile compound for various applications. The difluorocyclopropyl group enhances the compound’s stability and reactivity, distinguishing it from other cyclopropyl derivatives .
Properties
IUPAC Name |
[2-(2,2-difluorocyclopropyl)pyrazol-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3/c8-7(9)3-6(7)12-5(4-10)1-2-11-12/h1-2,6H,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKJMGHYXDMPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C(=CC=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.